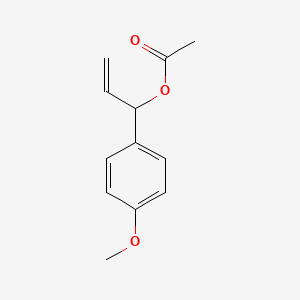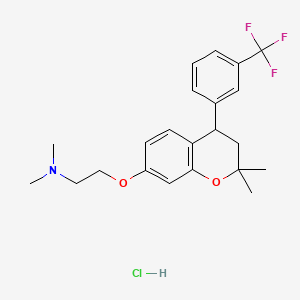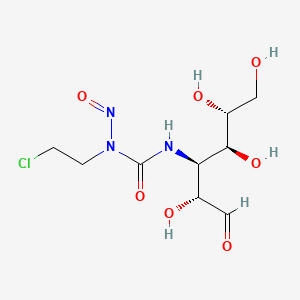
u-73343
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-73343 is a synthetic compound known for its role as an inactive analog of U-73122. It is primarily used as a negative control in scientific research to study the effects of phospholipase C inhibition. This compound has a molecular formula of C29H42N2O3 and a molecular weight of 466.66 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of U-73343 involves the reaction of 1-[6-[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione. The compound is typically synthesized through a series of organic reactions, including amination and cyclization .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for large-scale production. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
U-73343 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or ethanol .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are limited, but they generally involve modifications to the functional groups of the compound .
Applications De Recherche Scientifique
U-73343 is widely used in scientific research for its role as a negative control in studies involving phospholipase C inhibition. Its applications include:
Chemistry: Used to study the effects of phospholipase C inhibition on various chemical processes.
Biology: Employed in cellular studies to understand the role of phospholipase C in cell signaling and function.
Medicine: Utilized in pharmacological research to investigate the effects of phospholipase C inhibitors on different physiological processes.
Industry: Applied in the development of new pharmaceuticals and chemical products
Mécanisme D'action
U-73343 functions as an inactive analog of U-73122, meaning it does not inhibit phospholipase C. Instead, it is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation. It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
U-73122: An active inhibitor of phospholipase C and 5-lipoxygenase, with an IC50 value of 1-2.1 µM for phospholipase C.
U-73343: An inactive analog of U-73122, used as a negative control
Uniqueness
This compound is unique in its role as an inactive analog, making it valuable for control experiments in scientific research. Unlike U-73122, which actively inhibits phospholipase C, this compound does not exhibit inhibitory effects, allowing researchers to distinguish between specific and non-specific effects of phospholipase C inhibition .
Propriétés
IUPAC Name |
1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWFIUASFBCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861364 |
Source


|
| Record name | 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)






